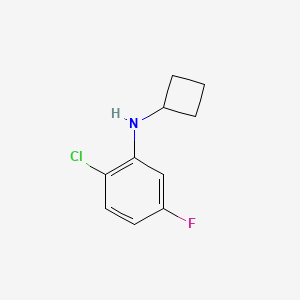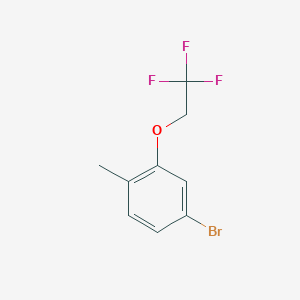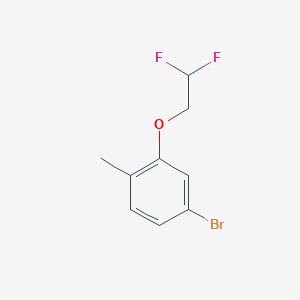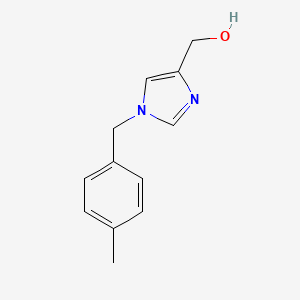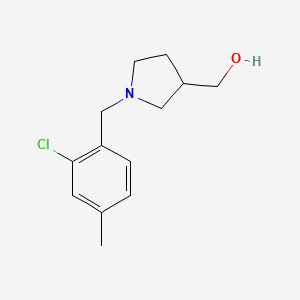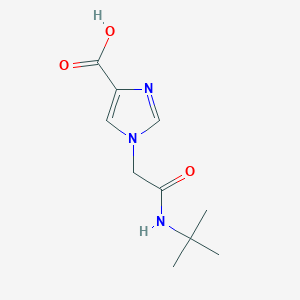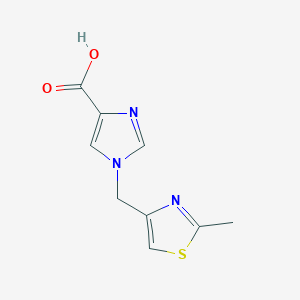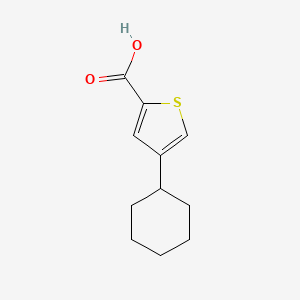![molecular formula C10H14O2S B1474920 (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol CAS No. 1690131-39-5](/img/structure/B1474920.png)
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Descripción general
Descripción
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H14O2S and its molecular weight is 198.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Phase Transfer Catalysis Sulfanylation : The compound (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol, similar to 2-methylsulfinyl-cyclanones, can be synthesized through sulfanylation reactions. Such reactions, particularly using phase transfer catalysis (PTC), can yield sulfanylated methylsulfinyl derivatives with notable stability and diastereoselectivity (Wladislaw et al., 2004).
Preparation of Chiral Cyclopentane Derivatives : Research indicates that this compound can be involved in the preparation of chiral cyclopentane derivatives. This includes the synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, demonstrating its utility in stereochemically controlled reactions (Davies et al., 2003).
Applications in Chiral Analysis : This compound, due to its chiral nature, can be important in the analysis of chiral compounds in various mediums, such as wine. Chiral gas chromatography-mass spectrometry methods can utilize such compounds for determining the enantiomeric distribution of odorant molecules (Wang et al., 2021).
Role in Odorant Synthesis : It is possible that this compound or related derivatives play a role in the formation of sulfur-containing odorants in wines. These compounds are essential for the aroma profile of certain wines, highlighting its significance in food chemistry (Sarrazin et al., 2007).
Use in Asymmetric Synthesis : The compound is useful in the asymmetric synthesis of various stereoisomers, serving as a building block in the synthesis of more complex molecules. This is particularly relevant in the creation of compounds with specific stereochemical configurations (Song et al., 2003).
Involvement in Complexation Reactions : It may also be involved in complexation reactions, especially in the formation of imines and bisimines derived from carbaldehydes. These reactions are significant in structural studies and the determination of complexation stability constants (Pařík & Chlupatý, 2014).
Propiedades
IUPAC Name |
(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-9(5-6-12-7)13-10-4-2-3-8(10)11/h5-6,8,10-11H,2-4H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDCCPVAWVRJOJ-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



